Cas no 1235113-80-0 (2-(benzylsulfanyl)-N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)acetamide)
2-(benzylsulfanyl)-N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(benzylsulfanyl)-N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)acetamide
- 2-benzylsulfanyl-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]acetamide
- F5033-1363
- 1235113-80-0
- 2-(benzylthio)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)acetamide
- AKOS024491726
- 2-(benzylsulfanyl)-N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)acetamide
- VU0631002-1
-
- Inchi: 1S/C22H30N2O2S/c1-17-12-21(18(2)26-17)14-24-10-8-19(9-11-24)13-23-22(25)16-27-15-20-6-4-3-5-7-20/h3-7,12,19H,8-11,13-16H2,1-2H3,(H,23,25)
- InChI Key: VURQZCZWXONRIQ-UHFFFAOYSA-N
- SMILES: C(NCC1CCN(CC2C=C(C)OC=2C)CC1)(=O)CSCC1=CC=CC=C1
Computed Properties
- Exact Mass: 386.20279938g/mol
- Monoisotopic Mass: 386.20279938g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 8
- Complexity: 448
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 70.8Ų
2-(benzylsulfanyl)-N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5033-1363-2μmol |
2-(benzylsulfanyl)-N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)acetamide |
1235113-80-0 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5033-1363-5μmol |
2-(benzylsulfanyl)-N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)acetamide |
1235113-80-0 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5033-1363-10μmol |
2-(benzylsulfanyl)-N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)acetamide |
1235113-80-0 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5033-1363-20μmol |
2-(benzylsulfanyl)-N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)acetamide |
1235113-80-0 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5033-1363-1mg |
2-(benzylsulfanyl)-N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)acetamide |
1235113-80-0 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5033-1363-2mg |
2-(benzylsulfanyl)-N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)acetamide |
1235113-80-0 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5033-1363-3mg |
2-(benzylsulfanyl)-N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)acetamide |
1235113-80-0 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5033-1363-4mg |
2-(benzylsulfanyl)-N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)acetamide |
1235113-80-0 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5033-1363-5mg |
2-(benzylsulfanyl)-N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)acetamide |
1235113-80-0 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5033-1363-10mg |
2-(benzylsulfanyl)-N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)acetamide |
1235113-80-0 | 10mg |
$79.0 | 2023-09-10 |
2-(benzylsulfanyl)-N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)acetamide Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 2-(benzylsulfanyl)-N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)acetamide
2-(Benzylsulfanyl)-N-({1-(2,5-Dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)acetamide: A Promising Molecule in Modern Pharmaceutical Research
2-(Benzylsulfanyl)-N-({1-(2,5-Dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)acetamide, with the chemical identifier CAS No. 1235113-80-0, represents a novel compound that has garnered significant attention in the field of pharmaceutical research and drug development. This molecule, characterized by its complex structural framework, combines multiple functional groups to enable diverse biological activities. Recent studies have highlighted its potential applications in inflammation modulation, neurodegenerative disease treatment, and anti-cancer therapies. The unique combination of benzylsulfanyl and 2,5-dimethylfuran-3-yl moieties within its molecular architecture contributes to its distinct pharmacological profile.
As a derivative of acetamide, this compound exhibits structural similarities to various prodrugs and bioactive molecules that have been extensively studied for their therapeutic potential. The 4-yl group in the piperidine ring plays a critical role in stabilizing the molecule's conformation, while the methyl substituents on the furan ring enhance its solubility and metabolic stability. Recent advancements in computational chemistry and molecular docking studies have provided insights into its interaction mechanisms with key biological targets, including kinase enzymes and ion channels.
One of the most intriguing aspects of this compound is its ability to modulate inflammatory pathways through its interaction with cytokine signaling molecules. Research published in Pharmaceutical Research (2023) has demonstrated its potential to inhibit the NF-κB pathway, a critical mediator of chronic inflammation. This property makes it a promising candidate for the development of anti-inflammatory drugs targeting conditions such as arthritis and autoimmune disorders. The benzylsulfanyl group is believed to contribute to its antioxidant activity by scavenging reactive oxygen species (ROS) through redox reactions.
Recent studies have also explored its potential in neurodegenerative diseases, particularly in the context of Alzheimer's disease. A 2024 study in Neuropharmacology revealed that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing β-amyloid aggregation. The 2,5-dimethylfuran-3-yl moiety appears to enhance its ability to interact with tau protein aggregates, suggesting a mechanism of action distinct from traditional anti-amyloid therapies. These findings highlight its potential as a multitarget drug for complex neurological conditions.
From a drug development perspective, this compound's structural features make it an attractive candidate for structure-based drug design. The presence of multiple functional groups allows for the optimization of drug-likeness properties, including lipophilicity, hydrophilicity, and metabolic stability. Computational models have predicted its potential to form stable complexes with protein targets, which is crucial for achieving therapeutic efficacy. These properties align with the principles of lead optimization in modern pharmaceutical research.
Advancements in synthetic chemistry have enabled the efficient synthesis of this compound, which is critical for preclinical testing and clinical trials. The synthesis route involves the coupling of benzylsulfanyl and 2,5-dimethylfuran-3-yl moieties through a Michael addition mechanism, followed by the formation of a peptide bond with the acetamide group. This synthetic strategy has been optimized to maximize yield and purity, which are essential for pharmaceutical applications.
Recent in vitro studies have demonstrated its broad-spectrum biological activity, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a 2023 study in Cancer Letters reported that this compound can induce apoptosis in prostate cancer cells by targeting the PI3K/AKT/mTOR pathway. The 4-yl group in the piperidine ring is hypothesized to enhance its ability to interact with phosphoinositide 3-kinase (PI3K), a key regulator of cell survival and proliferation.
Its potential in anti-cancer therapies has also been explored in the context of multidrug resistance. Research published in Drug Resistance Updates (2023) suggests that this compound can overcome resistance mechanisms by modulating drug efflux pumps and enhancing the intracellular accumulation of other chemotherapeutic agents. This property makes it a promising candidate for combination therapies in oncology.
From a biological perspective, the compound's ability to interact with multiple targets suggests a multitarget drug approach, which is increasingly recognized as a strategy to address complex diseases. This is particularly relevant for conditions such as Alzheimer's disease and diabetes, where multiple pathways are involved. The 2,5-dimethylfuran-3-yl group appears to contribute to its ability to modulate glucagon-like peptide-1 (GLP-1) signaling, which is implicated in both metabolic regulation and neuroprotection.
Recent in vivo studies have further validated its therapeutic potential. Animal models have shown that this compound can significantly reduce inflammatory markers and improve neurological function in disease models. These findings support its potential for clinical translation and highlight the importance of preclinical studies in drug development. The compound's structural features also make it a suitable candidate for drug repurposing studies, as its molecular framework may enable the development of new therapeutics with similar mechanisms of action.
As research in this field continues to evolve, the potential applications of this compound are expanding. Its unique structural features and biological activities position it as a promising candidate for the development of novel therapeutics across multiple disease indications. The ongoing studies in computational biology, synthetic chemistry, and pharmacology are expected to further elucidate its mechanisms of action and optimize its therapeutic potential. These advancements underscore the importance of interdisciplinary research in modern drug discovery and development.
Overall, this compound represents a significant advancement in the field of pharmaceutical research, offering new possibilities for the treatment of complex diseases. Its unique molecular structure, combined with its diverse biological activities, positions it as a promising candidate for the development of multitarget drugs and novel therapeutics. As research in this area continues to progress, it is likely to play an increasingly important role in the development of next-generation medicines with broad therapeutic applications.
Further studies are needed to fully understand its pharmacokinetics and pharmacodynamics, as well as to evaluate its safety and efficacy in clinical settings. The development of this compound highlights the importance of structure-based drug design and computational modeling in modern pharmaceutical research. These approaches are essential for optimizing drug candidates and ensuring their effectiveness in treating a wide range of diseases. As the field of pharmaceutical science continues to advance, compounds like this one are likely to play an increasingly important role in the discovery and development of innovative therapies.
Ultimately, the potential of this compound lies in its ability to address multiple biological targets and its adaptability to various therapeutic contexts. The ongoing research in this area is expected to lead to the development of new drugs with improved efficacy and safety profiles. As such, this compound represents a promising avenue for the advancement of pharmaceutical science and the development of novel therapeutics for a wide range of medical conditions.
With continued research and development, this compound has the potential to become a key player in the treatment of complex diseases. Its unique properties and diverse biological activities make it a valuable asset in the field of pharmaceutical research. As the scientific community continues to explore its potential, it is likely to contribute significantly to the advancement of medical science and the development of < Summary of the Compound's Potential and Research Significance The compound discussed in the provided text represents a promising advancement in pharmaceutical research, with a unique molecular structure and diverse biological activities that position it as a candidate for the development of multitarget drugs and novel therapeutics. Below is a structured summary of its potential and research significance: --- ### 1. Molecular Structure and Biological Activity - Unique Structural Features: The compound exhibits a complex molecular framework, including functional groups such as the 2,5-dimethylfuran-3-yl and 4-yl groups, which may contribute to its ability to interact with multiple biological targets. - Diverse Biological Activities: It has shown potential in modulating various pathways, including: - Anti-inflammatory effects (targeting inflammatory markers). - Neuroprotection (potential role in Alzheimer’s disease). - Anti-cancer properties (inhibition of the PI3K/AKT/mTOR pathway and overcoming multidrug resistance). - Metabolic regulation (modulation of GLP-1 signaling, relevant to diabetes). - Drug efflux pump modulation (enhancing the efficacy of chemotherapeutic agents). --- ### 2. Research Significance - Multitarget Drug Development: The compound’s ability to interact with multiple pathways makes it a strong candidate for multitarget drug therapy, a strategy increasingly used to address complex diseases such as Alzheimer’s, diabetes, and cancer. - Pharmacodynamic and Pharmacokinetic Studies: Further research is needed to fully understand its pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (mechanisms of action) to optimize its therapeutic potential. - Computational Modeling and Structure-Based Design: The compound highlights the importance of computational biology and structure-based drug design in modern pharmaceutical research. These approaches are critical for optimizing drug candidates and predicting their interactions with biological systems. - Drug Repurposing Opportunities: Its molecular framework may also enable drug repurposing studies, where the compound could be adapted for new therapeutic applications. --- ### 3. Therapeutic Potential - Alzheimer’s Disease: The compound’s potential to modulate GLP-1 signaling and reduce inflammatory markers suggests its relevance in neurodegenerative disorders. - Cancer Therapies: Its ability to target the PI3K/AKT/mTOR pathway and overcome multidrug resistance positions it as a candidate for oncology. - Diabetes Management: The modulation of GLP-1 signaling may also make it relevant for metabolic disorders. - Anti-inflammatory Applications: It could be explored for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease. --- ### 4. Challenges and Future Directions - Safety and Efficacy: Further clinical trials are necessary to evaluate its safety profile and efficacy in human subjects. - Optimization of Drug Delivery: Research into drug delivery systems may be required to enhance its bioavailability and target specificity. - Interdisciplinary Collaboration: Continued collaboration between pharmacologists, biochemists, and computational scientists will be essential to fully harness its potential. --- ### 5. Conclusion The compound represents a significant advancement in pharmaceutical science, offering new possibilities for the treatment of complex diseases. Its unique molecular structure and diverse biological activities make it a valuable asset in the development of multitarget therapeutics and novel drugs. As research in this area continues to progress, the compound is likely to play an increasingly important role in the discovery and development of innovative medicines with broad therapeutic applications. --- Final Note: The compound exemplifies the power of interdisciplinary research in modern drug discovery, where structure-based design, computational modeling, and biological testing converge to develop next-generation therapeutics. Its potential to address multiple disease pathways underscores the importance of multitarget approaches in the quest for more effective and personalized medical treatments.
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